N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-5-3-4-6-15(13)22-12-16(19)17-11-14-7-9-18(10-8-14)23(2,20)21/h3-6,14H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCNVLJPKCMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired intermediate.
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Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as benzyl bromide. This reaction is typically conducted in an organic solvent like dichloromethane, with the addition of a base to facilitate the alkylation process.
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Formation of the o-Tolyloxyacetamide Moiety: : The final step in the synthesis involves the coupling of the alkylated piperidine intermediate with o-tolyloxyacetic acid. This reaction is usually performed in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methylsulfonyl group, leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the o-tolyloxyacetamide moiety to form alcohol derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conducted in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, amines, thiols; reactions carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
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Medicine: : The compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
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Industry: : In industrial applications, the compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.
Biological Activity
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group, linked to an acetamide moiety that contains an o-tolyloxy group. Its molecular formula is with a molecular weight of approximately 342.43 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₂₂N₂O₃S |
| Molecular Weight | 342.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The piperidine ring and the sulfonyl group are crucial for binding interactions, which can modulate the activity of these targets.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives containing piperidine rings have been shown to effectively reduce seizure activity in animal models, suggesting that this compound may also possess similar effects .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings indicate that this compound may exhibit similar antibacterial activity .
Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes, such as acetylcholinesterase (AChE). Inhibition of AChE is significant for developing treatments for neurodegenerative diseases like Alzheimer's. The sulfonamide moiety is particularly noted for its pharmacological relevance in enzyme inhibition .
Case Studies and Research Findings
- Anticonvulsant Screening : A study evaluated the anticonvulsant properties of various piperidine derivatives, including those structurally related to this compound. Results indicated significant protection against seizures in rodent models, supporting further investigation into this compound's potential therapeutic applications .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of synthesized piperidine compounds against several bacterial strains. The results showed moderate to strong inhibitory effects, suggesting that this compound could be developed as an antibacterial agent .
- Enzyme Interaction Studies : Docking studies revealed that the compound interacts with active sites of target enzymes, providing insights into its mechanism of action. These studies are crucial for understanding how structural modifications can enhance biological activity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Piperidine sulfonylation | Methylsulfonyl chloride, DCM, 0°C | 85 | 90 | |
| Acetamide coupling | EDC, HOBt, DMF, RT | 78 | 95 |
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂-SO₂), δ 4.1–4.3 ppm (acetamide CH₂-O), and δ 6.8–7.2 ppm (o-tolyl aromatic protons) confirm connectivity .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonyl (SO₂) at ~45 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ matching the molecular formula (C₁₆H₂₂N₂O₄S, calc. 338.13) .
- X-ray Crystallography (if applicable): Resolves piperidine chair conformation and acetamide planar geometry .
Basic: What physicochemical properties (e.g., logP, solubility) are critical for bioavailability studies?
Answer:
- logP : Predicted ~2.1 (via ChemAxon), indicating moderate lipophilicity. Experimental determination via shake-flask method (octanol/water partition) is recommended .
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS). Use co-solvents (DMSO, PEG 400) for in vitro assays .
- pKa : The sulfonyl group (pKa ~1.5) and acetamide (non-ionizable) influence protonation states in physiological conditions .
Advanced: How can synthetic routes be optimized to minimize by-products like des-methyl analogs?
Answer:
- Reaction Monitoring : Use TLC or in-line IR to detect early-stage intermediates and adjust stoichiometry .
- Temperature Control : Maintain <25°C during sulfonylation to prevent sulfone elimination .
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to avoid side reactions .
- Post-Synthesis Treatment : Acetylation (e.g., acetic anhydride) to cap free amines, reducing des-methyl impurities to <1% .
Advanced: What QSAR insights exist for the methylsulfonyl-piperidine moiety’s role in biological activity?
Answer:
- Substituent Analysis : The methylsulfonyl group enhances binding to hydrophobic pockets (e.g., CCR5 receptors) by increasing dipole interactions. Replacement with bulkier groups (e.g., phenylsulfonyl) reduces activity due to steric hindrance .
- 3D-QSAR Models : CoMFA studies show that electronegative substituents at the piperidine 4-position improve IC₅₀ by 1.5–2.0 log units .
Q. Table 2: Substituent Effects on Activity
| Substituent | log(1/IC₅₀) | Notes | Reference |
|---|---|---|---|
| Methylsulfonyl | 0.904 | Baseline activity | |
| 2-Hydroxyguanidine | 1.698 | Enhanced H-bonding | |
| Pyridinyl | 0.512 | Reduced steric fit |
Advanced: How do contradictory reports on its enzyme inhibition (e.g., acetylcholinesterase vs. COX-2) inform mechanistic studies?
Answer:
- Target Selectivity : Use radioligand binding assays to differentiate off-target effects. For example, competitive inhibition assays with [³H]-donepezil confirm acetylcholinesterase affinity (Ki ~50 nM), while COX-2 activity may arise from allosteric modulation .
- Molecular Dynamics Simulations : Predict binding poses; the methylsulfonyl group stabilizes acetylcholinesterase’s peripheral anionic site but fails to anchor in COX-2’s narrower active site .
Advanced: What strategies resolve discrepancies in cytotoxicity data across cell lines?
Answer:
- Standardized Protocols :
- Use identical cell passages (e.g., HepG2 vs. HEK293) and culture conditions (10% FBS, 37°C) .
- Normalize data to positive controls (e.g., doxorubicin for apoptosis).
- Metabolic Profiling : LC-MS/MS identifies cell-specific metabolites (e.g., glutathione adducts) that alter toxicity .
- Hypothesis Testing : If IC₅₀ varies >10-fold, assess efflux pumps (e.g., P-gp inhibition with verapamil) .
Advanced: How can computational methods guide the design of analogs with improved BBB penetration?
Answer:
- In Silico Tools :
- In Vitro Validation : Use MDCK-MDR1 monolayers to measure permeability (Papp >5 × 10⁻⁶ cm/s indicates BBB potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
